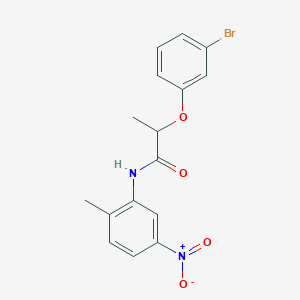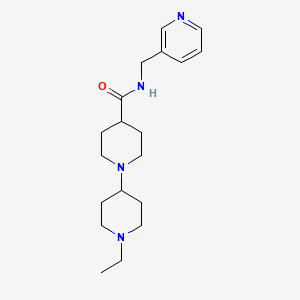
2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide, also known as BPN, is a chemical compound that has been widely studied for its potential applications in scientific research. BPN is a synthetic compound that belongs to the class of amides, which are organic compounds containing a carbonyl group (C=O) linked to an amino group (-NH2). BPN has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
作用機序
The mechanism of action of 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in various biological processes. For example, 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of cyclic AMP (cAMP) levels in cells. By inhibiting PDE4, 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide can increase cAMP levels and affect various cellular processes that are regulated by cAMP.
Biochemical and Physiological Effects:
2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes. For example, 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which can affect mood and behavior. 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has also been found to inhibit the growth of certain cancer cells by targeting specific enzymes involved in tumor growth. Additionally, 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been found to have anti-inflammatory effects by inhibiting the production of certain cytokines that are involved in the inflammatory response.
実験室実験の利点と制限
One of the main advantages of using 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide in lab experiments is its specificity for certain enzymes and biological pathways. 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been found to selectively inhibit certain enzymes, which makes it a valuable tool for investigating the role of these enzymes in various biological processes. Additionally, 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been found to have low toxicity in vitro, which makes it a relatively safe compound to use in lab experiments. However, one of the limitations of using 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide. One area of research is the development of new drugs based on the structure of 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide. 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been used as a lead compound for developing new drugs that target specific biological pathways, and there is potential for the development of new drugs that are more effective and have fewer side effects than current treatments. Another area of research is the investigation of the role of 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide in various biological processes. 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been found to have a range of biochemical and physiological effects, and further research is needed to fully understand its mechanisms of action and potential applications.
合成法
2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide can be synthesized using a variety of methods, but one of the most commonly used methods involves the reaction of 2-(3-bromophenoxy)propanoic acid with 2-methyl-5-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide.
科学的研究の応用
2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been widely used in scientific research as a tool for investigating various biological processes. It has been found to have potential applications in the fields of neuroscience, cancer research, and drug discovery. In neuroscience, 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been used to study the role of certain proteins in synaptic transmission and the development of neural circuits. In cancer research, 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been found to inhibit the growth of certain cancer cells by targeting specific enzymes involved in tumor growth. In drug discovery, 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been used as a lead compound for developing new drugs that target specific biological pathways.
特性
IUPAC Name |
2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-10-6-7-13(19(21)22)9-15(10)18-16(20)11(2)23-14-5-3-4-12(17)8-14/h3-9,11H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWSNHYPEGXEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B5178799.png)
![5-{[benzyl(methyl)amino]methyl}-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5178816.png)
![methyl 6-tert-butyl-2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5178819.png)
![methyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5178826.png)
![2,2,3-trimethyl-3-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5178835.png)

![2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B5178848.png)

![4-methoxy-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5178855.png)
![3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide](/img/structure/B5178865.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5178867.png)

![1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B5178889.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5178890.png)